hAChE Inhibition Potency of AChE/BChE/MAO-B-IN-3 Compared to Donepezil and Closest Analogs
AChE/BChE/MAO-B-IN-3 (compound D38) exhibits a human AChE IC50 of 0.0473 ± 0.0016 μM. This is approximately 2.35-fold less potent than the reference drug donepezil (IC50 = 0.0201 ± 0.0001 μM) [1]. Compared to its closest structural analogs in the same series, D38 is 2.1-fold more potent than D34 (IC50 = 0.1911 ± 0.0087 μM) and 4.5-fold more potent than D35 (IC50 = 0.2150 ± 0.0088 μM), but slightly less potent than D39 (IC50 = 0.0458 ± 0.0009 μM) [1].
| Evidence Dimension | hAChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0473 ± 0.0016 μM |
| Comparator Or Baseline | Donepezil: 0.0201 ± 0.0001 μM; D34: 0.1911 ± 0.0087 μM; D35: 0.2150 ± 0.0088 μM; D39: 0.0458 ± 0.0009 μM |
| Quantified Difference | 2.35x less potent than donepezil; 2.1x more potent than D34; 4.5x more potent than D35; 0.97x the potency of D39 |
| Conditions | In vitro enzyme inhibition assay using human AChE; IC50 values determined from serial dilution experiments [1]. |
Why This Matters
This data defines the specific AChE inhibitory profile of the compound, which is essential for selecting the correct tool for SAR studies or for replicating published experimental conditions.
- [1] Saglik, B. N., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47378–47404. View Source
